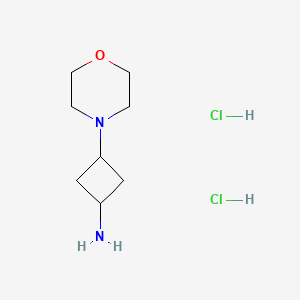
3-(Morpholin-4-yl)cyclobutan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 3-(Morpholin-4-yl)cyclobutan-1-amine derivatives involves complex organic reactions, including 1,3-dipolar cycloaddition reactions and multistep synthetic pathways. For instance, the cycloaddition of organic azides with conjugated enamines has been studied to form dihydro-1H-triazoles and subsequently 1,5-disubstituted 1H-triazoles through regioselective reactions (Brunner et al., 2005). Another example is the reaction of 2-morpholinoethylamine with cyclobutane-1,1-dicarboxylic acid to produce monomeric complexes (Xie et al., 2007).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, demonstrates significant inhibitory activity against cancer cell lines, highlighting the importance of structural analysis in understanding biological activity (Lu et al., 2021).
Chemical Reactions and Properties
3-(Morpholin-4-yl)cyclobutan-1-amine derivatives participate in a variety of chemical reactions, including cycloadditions and nucleophilic substitutions, which are pivotal for the synthesis of complex molecules with potential biological activities. The diastereoselective synthesis and electrophilic selenium-induced cyclizations are examples of reactions utilized to create enantiopure morpholine derivatives with specific stereochemistry (Pedrosa et al., 2006).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability of 3-(Morpholin-4-yl)cyclobutan-1-amine dihydrochloride, are crucial for its handling and application in synthetic processes. These properties are influenced by the molecular structure and functional groups present in the compound.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, pH stability, and its behavior under various conditions, are essential for developing new synthetic methodologies and for its application in the synthesis of biologically active molecules. The ability of this compound to undergo cycloadditions and act as a building block in hetero- and carbo-cyclization processes showcases its versatility in organic synthesis (Barluenga et al., 1988).
科学的研究の応用
1. Structural and Conformational Analysis
The study by Dincer, Ozdemir, Yilmaz, and Cukurovalı (2005) analyzed compounds with cyclobutane rings, including those with morpholine groups. They found that the morpholine ring adopts a chair conformation, providing insights into the structural properties of these compounds (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005).
2. Chemical Synthesis and Reactions
Brunner, Maas, and Klärner (2005) investigated the cycloaddition of organic azides with morpholinobuta-1,3-dienes. This study is significant for understanding the chemical reactions and potential applications of morpholine derivatives in synthesis processes (Brunner, Maas, & Klärner, 2005).
3. Combustion Chemistry
Lucassen et al. (2009) explored the combustion chemistry of morpholine, a heterocyclic secondary amine, under specific conditions. This research is crucial for understanding the combustion behavior of morpholine and related compounds in industrial applications (Lucassen et al., 2009).
4. Antimicrobial Activities
Bektaş, Ceylan, Demirbas, Alpay‐Karaoglu, and Sökmen (2012) synthesized new morpholine derivatives and evaluated their antimicrobial activities. This study contributes to the potential use of morpholine derivatives in developing new antimicrobial agents (Bektaş, Ceylan, Demirbas, Alpay‐Karaoglu, & Sökmen, 2012).
5. Kinetics of Chemical Reactions
The kinetics of reactions involving morpholine were studied by Castro, Leandro, Quesieh, and Santos (2001). Understanding these kinetics is vital for the development of chemical processes involving morpholine derivatives (Castro, Leandro, Quesieh, & Santos, 2001).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
3-morpholin-4-ylcyclobutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c9-7-5-8(6-7)10-1-3-11-4-2-10;;/h7-8H,1-6,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYQXXSJSXMCHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC(C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholin-4-yl)cyclobutan-1-amine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone](/img/structure/B2491232.png)
![Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d][1,2,3]triazine-6-carboxylate](/img/structure/B2491233.png)
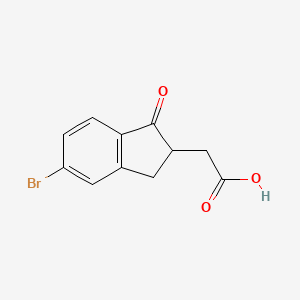
![N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2491236.png)
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide](/img/structure/B2491237.png)
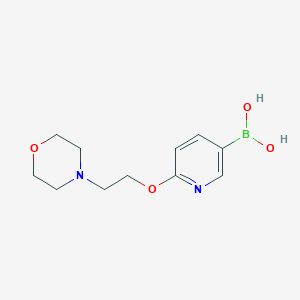
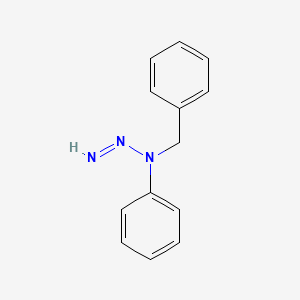


![2-Chloro-N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]acetamide](/img/structure/B2491245.png)
![3,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2491246.png)
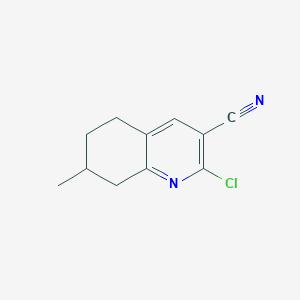
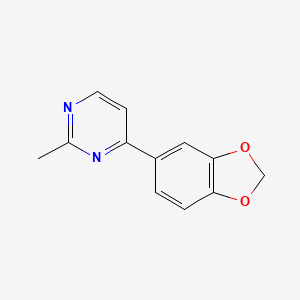
![ethyl 2-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2491253.png)